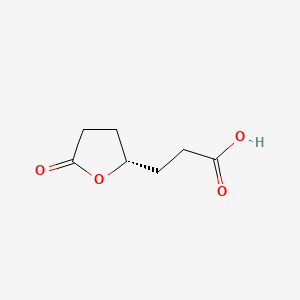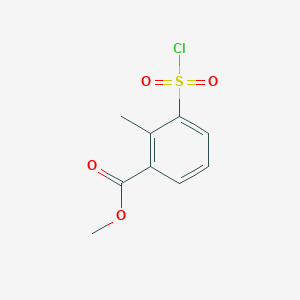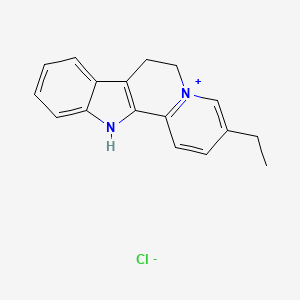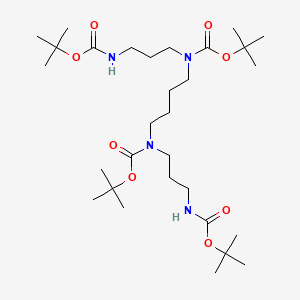![molecular formula C9H9ClO2S B3373286 2-[(2-Chlorophenyl)sulfanyl]propanoic acid CAS No. 99585-15-6](/img/structure/B3373286.png)
2-[(2-Chlorophenyl)sulfanyl]propanoic acid
Overview
Description
“2-[(2-Chlorophenyl)sulfanyl]propanoic acid” is a biochemical compound with the molecular formula C9H9ClO2S and a molecular weight of 216.68 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(2-Chlorophenyl)sulfanyl]propanoic acid” is represented by the formula C9H9ClO2S . This indicates that the compound contains nine carbon atoms, nine hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom.Scientific Research Applications
Sorption and Degradation Studies
Chlorophenols, including compounds similar in structure to 2-[(2-Chlorophenyl)sulfanyl]propanoic acid, have been the focus of sorption experiments to understand their interaction with soil, organic matter, and minerals. Studies demonstrate that soil organic matter and iron oxides are significant sorbents for chlorophenols, indicating potential environmental behavior and remediation approaches for similar compounds (Werner, Garratt, & Pigott, 2012).
Environmental Impact and Remediation
Research on the toxicity and environmental impact of chlorophenols, which are structurally related to 2-[(2-Chlorophenyl)sulfanyl]propanoic acid, points to their moderate to considerable toxicity to aquatic life and potential for environmental persistence under certain conditions. This underscores the importance of effective remediation strategies, such as advanced oxidation processes and microbial degradation, which may also apply to the degradation and environmental management of 2-[(2-Chlorophenyl)sulfanyl]propanoic acid (Kelly & Guidotti, 1989).
Biodegradation and Microbial Remediation
The microbial degradation of chlorophenols, including mechanisms and microbial species involved, has been a significant area of research. Such studies provide insights into biological pathways that could potentially be leveraged for the bioremediation of related compounds, including 2-[(2-Chlorophenyl)sulfanyl]propanoic acid. Microorganisms play a crucial role in the degradation of these compounds, highlighting the potential for biotechnological applications in remediating contaminated environments (Magnoli et al., 2020).
Advanced Treatment Technologies
The development and optimization of advanced treatment technologies, such as catalytic degradation and adsorption processes, are critical for managing the environmental impact of chlorinated compounds. Research in this area can inform the design of treatment systems for a wide range of pollutants, potentially including 2-[(2-Chlorophenyl)sulfanyl]propanoic acid, to achieve regulatory compliance and protect public health and the environment (Goodwin, Carra, Campo, & Soares, 2018).
properties
IUPAC Name |
2-(2-chlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIAJSOBRQNLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283645 | |
| Record name | 2-[(2-Chlorophenyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)sulfanyl]propanoic acid | |
CAS RN |
99585-15-6 | |
| Record name | 2-[(2-Chlorophenyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Chlorophenyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




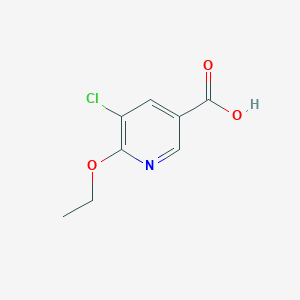
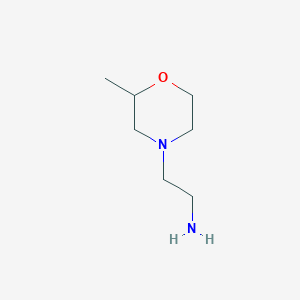


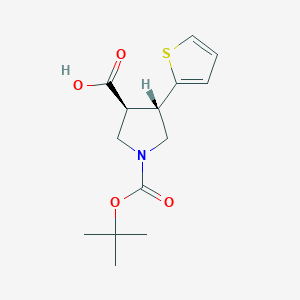
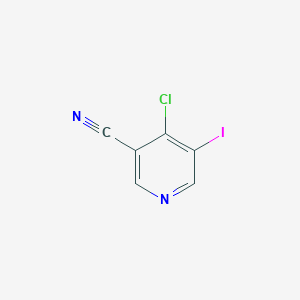

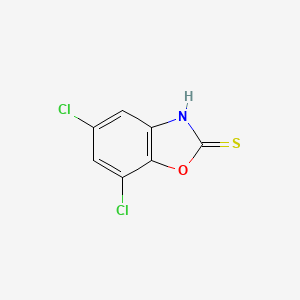
![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)
